(S)-Naproxen Iso-acyl-beta-D-glucuronide
Description
Systematic IUPAC Name and Molecular Formula
The systematic International Union of Pure and Applied Chemistry name for (S)-Naproxen Iso-acyl-beta-D-glucuronide is 4,5,6-trihydroxy-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid. This comprehensive nomenclature precisely describes the molecular structure, indicating the positions of hydroxyl groups, the stereochemical configuration of the naproxen moiety, and the specific linkage pattern within the glucuronic acid framework. The name reflects the compound's origin from naproxen through conjugation with glucuronic acid, maintaining the S-configuration of the original drug molecule.
The molecular formula of (S)-Naproxen Iso-acyl-beta-D-glucuronide is C20H22O9, representing a molecular composition that includes twenty carbon atoms, twenty-two hydrogen atoms, and nine oxygen atoms. This formula indicates the addition of glucuronic acid (C6H8O6) to the naproxen structure (C14H14O3), with the loss of one water molecule during the conjugation process. The molecular weight has been precisely determined as 406.4 grams per mole, as calculated through computational chemistry methods and confirmed through mass spectrometric analysis.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation: CC@@HC(=O)OC3C(C(C(OC3C(=O)O)O)O)O. The International Chemical Identifier string offers another standardized representation: InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(25)28-16-14(21)15(22)20(26)29-17(16)18(23)24/h3-9,14-17,20-22,26H,1-2H3,(H,23,24)/t9-,14?,15?,16?,17?,20?/m0/s1.
Synonyms and Registry Numbers
(S)-Naproxen Iso-acyl-beta-D-glucuronide is identified by several synonyms and alternative nomenclatures that reflect different naming conventions and historical usage patterns. The compound is commonly referred to as Naproxen Iso-acyl Glucuronide, which represents a simplified version of the full systematic name. Additional synonyms include (S)-Naproxen Iso-acyl-β-D-glucuronide, utilizing the Greek letter beta to denote the anomeric configuration of the glucuronic acid moiety.
The Chemical Abstracts Service Registry Number for this compound is 219476-92-3, providing a unique numerical identifier that facilitates unambiguous identification in chemical databases and literature. This registry number serves as the primary reference for the compound across various chemical information systems and regulatory databases. The assignment of this specific registry number distinguishes the iso-acyl form from other naproxen glucuronide metabolites, including the direct acyl glucuronide conjugate.
| Parameter | Value | Source |
|---|---|---|
| Primary CAS Number | 219476-92-3 | |
| Molecular Formula | C20H22O9 | |
| Molecular Weight | 406.4 g/mol | |
| PubChem CID | 46782450 | |
| InChI Key | NZIPRSAIXXPAOQ-GRVTVDAHSA-N |
The compound may also be referenced in literature using abbreviated forms such as Naproxen Iso-acyl-β-D-glucuronide or variations that emphasize the stereochemical aspects of the molecule. However, the complete systematic name remains the most precise identifier for scientific and regulatory purposes. The β-D configuration specifically indicates the stereochemical orientation of the glucuronic acid component, distinguishing it from potential α-anomers that might theoretically exist.
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of (S)-Naproxen Iso-acyl-beta-D-glucuronide represents a complex three-dimensional arrangement involving multiple chiral centers that significantly influence the compound's biological and chemical properties. The molecule contains several asymmetric carbon atoms, with the most critical being the chiral center derived from the naproxen moiety, which maintains the S-configuration characteristic of the pharmacologically active enantiomer of naproxen.
The naproxen-derived portion of the molecule contributes one primary chiral center at the α-carbon adjacent to the carboxylic acid group, specifically designated as the (2S) configuration. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the methyl group, naphthalene ring system, carboxylic acid group, and hydrogen atom are ranked according to their atomic numbers and structural complexity. The maintenance of the S-configuration during glucuronidation is crucial for understanding the metabolic fate and potential biological activity of the conjugate.
The glucuronic acid component introduces additional chiral centers that collectively define the β-D-glucopyranuronic acid configuration. Research has demonstrated that the glucuronidation process maintains the stereochemical integrity of the original naproxen molecule while introducing new stereocenters through the sugar moiety. The glucuronic acid portion adopts a specific chair conformation that positions the hydroxyl groups in defined spatial orientations, contributing to the overall three-dimensional structure of the conjugate.
Studies examining the stereochemical properties of naproxen glucuronides have revealed that the enzymatic glucuronidation process exhibits stereospecificity, with different UDP-glucuronosyltransferase isoforms showing varying affinities for the S- and R-enantiomers of naproxen. The kinetic parameters for (S)-naproxen glucuronidation demonstrate higher enzymatic efficiency compared to the R-enantiomer, with Km values ranging from 0.16 to 0.34 millimolar for the S-form across different human liver preparations.
The acyl migration phenomenon that leads to the formation of the iso-acyl glucuronide involves a stereospecific rearrangement process. This migration occurs through intramolecular transesterification reactions that can result in positional isomers while maintaining the overall stereochemical configuration of the naproxen moiety. The formation of iso-acyl glucuronides has been demonstrated to be reversible under physiological conditions, suggesting dynamic equilibrium between different positional isomers.
| Chiral Center | Configuration | Priority Assignment | Biological Significance |
|---|---|---|---|
| Naproxen α-carbon | S | Methyl > Naphthyl > COOH > H | Maintains parent drug stereochemistry |
| C-1 Glucuronic acid | β | Anomeric carbon configuration | Defines sugar linkage geometry |
| C-2 Glucuronic acid | Defined | Hydroxyl group orientation | Influences molecular conformation |
| C-3 Glucuronic acid | Defined | Acyl attachment site | Critical for conjugate stability |
| C-4 Glucuronic acid | Defined | Hydroxyl group positioning | Affects hydrogen bonding |
The overall stereochemical arrangement of (S)-Naproxen Iso-acyl-beta-D-glucuronide creates a specific three-dimensional structure that influences its interaction with biological systems, analytical detection methods, and chemical stability properties. The precise stereochemical configuration is essential for understanding the compound's role in naproxen metabolism and its potential contribution to the overall pharmacological profile of naproxen therapy.
Properties
Molecular Formula |
C20H22O9 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4,5,6-trihydroxy-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(25)28-16-14(21)15(22)20(26)29-17(16)18(23)24/h3-9,14-17,20-22,26H,1-2H3,(H,23,24)/t9-,14?,15?,16?,17?,20?/m0/s1 |
InChI Key |
NZIPRSAIXXPAOQ-GRVTVDAHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(OC3C(=O)O)O)O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(OC3C(=O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
(S)-Naproxen Iso-acyl-beta-D-glucuronide is primarily studied for its pharmacological properties related to the metabolism of NSAIDs. It plays a critical role in the following areas:
-
Metabolism and Toxicity:
- The compound is involved in the metabolic pathways of naproxen, where it undergoes glucuronidation, significantly affecting its pharmacokinetics and potential toxicity. Studies indicate that acyl glucuronides can lead to protein binding and subsequent toxicity through covalent interactions with biomolecules .
-
Anti-inflammatory Effects:
- As a metabolite of naproxen, it retains anti-inflammatory properties, contributing to the overall therapeutic effects of NSAIDs. Research has shown that such metabolites can modulate inflammatory pathways, potentially leading to reduced gastrointestinal side effects compared to their parent compounds .
Toxicological Studies
Research into the toxicological implications of (S)-Naproxen Iso-acyl-beta-D-glucuronide has revealed important insights:
- Gastrointestinal Injury:
- Case Studies:
Analytical Applications
The compound serves as an important analytical target in drug development:
- Bioanalytical Techniques:
- Stability Studies:
Chemical Reactions Analysis
Degradation Kinetics and Acyl Migration
(S)-Naproxen Iso-acyl-beta-D-glucuronide undergoes pH-dependent degradation via acyl migration and hydrolysis , forming positional isomers and the aglycone (free naproxen). Key studies include:
Table 1: Degradation Rate Constants in Phosphate Buffer (pH 7.4, 37°C)
-
Solvent effects: Degradation rates decrease by up to 80% in D₂O and acetonitrile mixtures due to altered solvent polarity .
-
Isomerization produces α/β-2-O, α/β-3-O, and α/β-4-O positional isomers, with β-2-O being the most stable .
Protein Adduct Formation
The electrophilic carbonyl group of (S)-Naproxen Iso-acyl-beta-D-glucuronide reacts with nucleophilic residues (e.g., lysine) in proteins, forming covalent adducts.
Table 2: Reactivity with Biomolecules
-
Nap-CoA thioester , a competing metabolite, exhibits significantly higher reactivity than the glucuronide, suggesting alternative pathways for toxicity .
-
HSA adducts form via transacylation and glycation mechanisms , with adduct stability influenced by pH and temperature .
Stereochemical Influence on Reactivity
The β-configuration and S-enantiomer specificity critically determine degradation rates:
Table 3: Stereochemical Stability Comparison
| Parameter | (2R)-Isomer | (2S)-Isomer | Source |
|---|---|---|---|
| Degradation rate constant (k) | 0.254 h⁻¹ | 0.127 h⁻¹ | |
| β-Glucuronidase hydrolysis | Fast | Slow |
-
The (2R)-isomer degrades twice as fast as the (2S)-isomer under physiological conditions .
-
Enzymatic hydrolysis by β-glucuronidase confirms the β-anomeric configuration .
Metabolic Context and Competing Pathways
(S)-Naproxen Iso-acyl-beta-D-glucuronide is a product of Phase II metabolism mediated by UGT enzymes (1A1, 1A3, 1A6, etc.) . Key interactions:
-
Competing metabolites : Desmethylnaproxen forms both acyl and phenolic glucuronides, while naproxen exclusively forms acyl glucuronides .
-
Immune responses : Lymphocyte proliferation studies show no direct immune activation by the glucuronide, implicating desmethylnaproxen as the primary immunogenic species .
Implications for Drug Toxicity
While acyl glucuronides are historically linked to toxicity via protein adducts, evidence for (S)-Naproxen Iso-acyl-beta-D-glucuronide suggests:
-
Limited direct hepatotoxicity : No T-cell responses were observed against the glucuronide in patients with liver injury .
-
Role of CoA metabolites : Nap-CoA’s superior reactivity highlights understudied pathways in NSAID toxicity .
These findings underscore the need for comprehensive metabolic profiling to elucidate mechanisms of adverse drug reactions.
Comparison with Similar Compounds
Structural Features :
- The conjugate consists of (S)-naproxen linked to β-D-glucuronic acid via a 1-O-acyl bond.
- The naphthyl backbone of naproxen participates in hydrophobic interactions, while the carboxylate tail forms hydrogen bonds with proteins, influencing its binding affinity .
Comparison with Similar Acyl Glucuronides
Stability and Degradation Kinetics
Acyl glucuronides exhibit pH- and temperature-dependent instability. Below is a comparative analysis of degradation kinetics:
Key Findings :
- (S)-Naproxen-glucuronide is more stable than zomepirac- or gemfibrozil-glucuronides, likely due to steric hindrance from its naphthyl group .
- Deuterated solvents (D₂O) and organic modifiers (e.g., MeCN) reduce degradation rates by up to 80% in naproxen-glucuronide, suggesting solvent effects on reaction dynamics .
Hepatic Transport and Disposition
Hepatic transporters mediate the uptake and excretion of acyl glucuronides, influencing their systemic exposure:
Key Findings :
Protein Adduct Formation and Toxicity
Key Findings :
Metabolic and Clinical Relevance
Key Findings :
- Unlike ceramide-glucuronide, (S)-naproxen-glucuronide lacks colon-targeted delivery, limiting its therapeutic specificity .
Preparation Methods
Enzymatic Glucuronidation and Acyl Migration
The primary biological formation of (S)-Naproxen Iso-acyl-beta-D-glucuronide occurs via glucuronidation of (S)-naproxen in the liver. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the carboxyl group of naproxen, forming the primary beta-D-glucuronide metabolite. This primary glucuronide can undergo spontaneous acyl migration under physiological conditions, resulting in the iso-acyl glucuronide isomer.
- Key Points:
- Glucuronidation is regioselective and stereospecific, producing predominantly the beta-D-glucuronide.
- Acyl migration leads to the formation of the iso-acyl glucuronide, which is less stable and can revert or transform further.
- The iso-acyl glucuronide is significant due to its potential to form covalent adducts with proteins, contributing to drug toxicity.
This biological pathway is central to the preparation of (S)-Naproxen Iso-acyl-beta-D-glucuronide in vitro by mimicking liver metabolism using purified enzymes or liver microsomes.
Chemo-Enzymatic Synthesis Approaches
Research has developed chemo-enzymatic methods to synthesize (S)-Naproxen Iso-acyl-beta-D-glucuronide with controlled stereochemistry and purity. The general strategy involves:
Step 1: Formation of Glucuronide Intermediate
The cesium salt of (S)-naproxen is reacted with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate to yield methyl acetylated glucuronide derivatives. This reaction proceeds with high regio- and stereoselectivity to produce β-anomeric glucuronides as a diastereomeric mixture.
Step 2: Deprotection and Isolation
The acetyl protecting groups are removed under mild conditions to yield the free glucuronide. The iso-acyl glucuronide can be isolated or allowed to equilibrate from the primary glucuronide.
Step 3: Stereochemical Resolution
Chiral resolution techniques, such as diastereomeric salt formation with chiral amines followed by recrystallization, are applied to obtain enantiomerically pure (S)-naproxen derivatives before glucuronidation.
Step 4: Characterization
The final products are characterized by nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm stereochemistry and purity.
This method was demonstrated effectively in the synthesis of 1-β-O-acyl glucuronides, including (S)-naproxen glucuronides, with yields around 50% and high stereochemical fidelity.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress, separate diastereomers, and purify the iso-acyl glucuronide.
Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
NMR Spectroscopy: Determines the β-configuration of the glucuronide and the presence of iso-acyl migration.
Chiral Resolution: Achieved by forming diastereomeric salts with chiral amines to separate enantiomers of naproxen before conjugation.
Summary Table of Preparation Method Characteristics
| Preparation Step | Description | Yield/Outcome | Key Analytical Techniques |
|---|---|---|---|
| Enzymatic glucuronidation | Liver UGT enzymes catalyze conjugation of glucuronic acid to (S)-naproxen | Primary β-D-glucuronide formed | HPLC, MS, NMR |
| Acyl migration | Spontaneous rearrangement of glucuronide to iso-acyl glucuronide | Iso-acyl glucuronide (less stable) | HPLC retention time shifts |
| Chemo-enzymatic synthesis | Reaction of cesium salt of naproxen with methyl 2,3,4-tri-O-acetyl-1-bromo-glucuronate | ~50% yield of methyl acetyl glucuronide | HPLC, NMR, chiral resolution |
| Deprotection and purification | Removal of acetyl groups to yield free glucuronide | Pure (S)-naproxen iso-acyl glucuronide | HPLC, MS |
| Chiral resolution | Diastereomeric salt formation with chiral amines for enantiomeric purity | >95% enantiomeric excess | Optical rotation, HPLC |
Research Findings and Implications
The chemo-enzymatic synthetic method allows for the preparation of (S)-Naproxen Iso-acyl-beta-D-glucuronide with confirmed β-configuration and stereochemistry, crucial for studying its biological activity and toxicity.
The iso-acyl glucuronide's instability and reactivity underline its role in adverse drug reactions, highlighting the importance of preparing pure and well-characterized samples for pharmacological and toxicological research.
Analytical advances in HPLC and MS facilitate detailed pharmacokinetic studies of naproxen metabolites, including iso-acyl glucuronides, which are essential for drug safety assessments.
- Vulcanchem product and research summary on (S)-Naproxen Iso-acyl-beta-D-glucuronide, including synthesis and biological significance (2023).
- Chemo-enzymatic synthesis and stereochemical characterization of 1-β-O-acyl glucuronides, including (S)-naproxen derivatives, ACS Omega, 2018.
- PubChem database entry for (S)-Naproxen Iso-acyl-beta-D-glucuronide, molecular and structural data (2025).
Q & A
Q. What controls are essential when assessing the mutagenic potential of (S)-Naproxen Iso-acyl-beta-D-glucuronide in bacterial reverse mutation assays?
- Methodological Answer : Include positive controls (e.g., sodium azide for TA100 strain) and negative controls (solvent-only treatments). Pre-incubate the glucuronide with S9 liver homogenate to simulate metabolic activation. Validate results with structural analogs (e.g., non-acylated glucuronides) to isolate electrophilic effects .
Q. How can researchers validate the specificity of antibodies used to detect (S)-Naproxen Iso-acyl-beta-D-glucuronide-protein adducts?
- Methodological Answer : Perform competitive ELISA using excess free glucuronide or unrelated acyl glucuronides (e.g., mycophenolic acid glucuronide). Immunohistochemistry on liver sections from glucuronide-dosed vs. control animals confirms tissue-specific binding. Mass spectrometry (e.g., MALDI-TOF) identifies adduct peptide sequences to cross-validate antibody specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
